5-Amino-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
5-Amino-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F3N3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5th position and a trifluoromethyl group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under stirring at a temperature range of 50-100°C for 3-9 hours. Catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, and potassium tert-butoxide are commonly used to facilitate the cyclization reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-Amino-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinonitrile: Similar in structure but lacks the amino group at the 5th position.
2-Amino-6-(trifluoromethyl)nicotinonitrile: The amino group is positioned at the 2nd position instead of the 5th.
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a chloro group and a carboxylic acid group instead of the nitrile group.
Uniqueness
5-Amino-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H4F3N3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-amino-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-5(12)1-4(2-11)3-13-6/h1,3H,12H2 |
InChI Key |
KQMXEPXQSGNSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)(F)F)C#N |
Origin of Product |
United States |
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